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molecular formula C18H6O6 B1444358 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride CAS No. 129808-00-0

4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride

Cat. No. B1444358
M. Wt: 318.2 g/mol
InChI Key: XGZRRDYHYZLYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018401B2

Procedure details

According to an aspect of the invention, a 5-haloisobenzofuran-1,3-dione, such as 5-bromoisobenzofuran-1,3-dione, is reacted with ethyne to obtain 5,5′-(ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione).
[Compound]
Name
5-haloisobenzofuran-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[O:6][C:5]2=[O:12].[CH:13]#[CH:14]>>[C:13]([C:10]1[CH:9]=[C:8]2[C:4](=[CH:3][CH:2]=1)[C:5](=[O:12])[O:6][C:7]2=[O:11])#[C:14][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[O:6][C:5]2=[O:12]

Inputs

Step One
Name
5-haloisobenzofuran-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(OC(C2=CC1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#CC=1C=C2C(OC(C2=CC1)=O)=O)C=1C=C2C(OC(C2=CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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